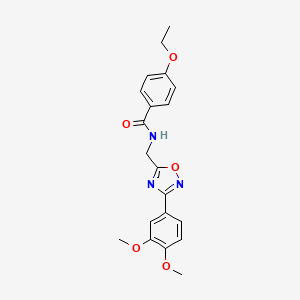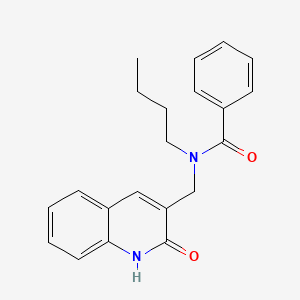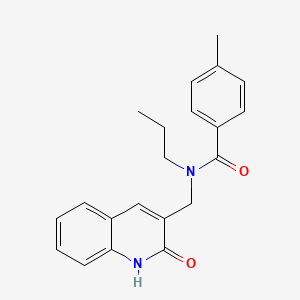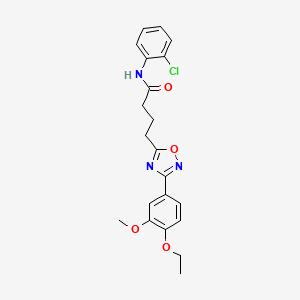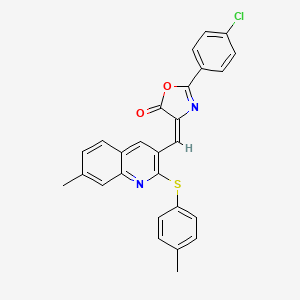
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Cmpd 1, is a chemical compound with potential therapeutic applications. This compound is a member of the quinoline family and has been synthesized using various methods.
作用機序
The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. It may also activate certain pathways involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant effects, which may help protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer and other diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions related to 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in humans, which may pave the way for clinical trials.
合成法
The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-8-methylquinoline with m-toluidine in the presence of chloroform and triethylamine. The resulting product is then treated with 4-chlorobenzoyl chloride to yield this compound 1. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetonitrile.
科学的研究の応用
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for cancer and other diseases.
特性
IUPAC Name |
4-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-5-3-8-22(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-7-4-6-17(2)23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVRWIJJSHWDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

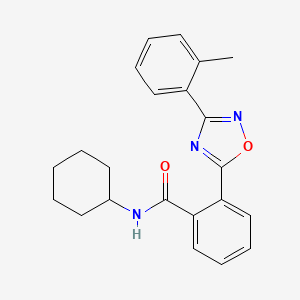
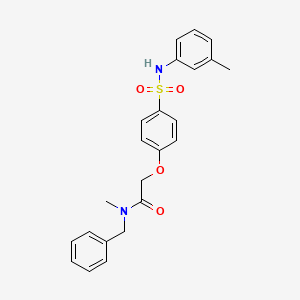
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



